molecular formula C12H17NO2 B13289047 2-(Cyclobutoxymethyl)-3-methoxyaniline

2-(Cyclobutoxymethyl)-3-methoxyaniline

Cat. No.: B13289047
M. Wt: 207.27 g/mol
InChI Key: IDGHZPMENLDQEA-UHFFFAOYSA-N
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Description

2-(Cyclobutoxymethyl)-3-methoxyaniline is an organic compound that features a cyclobutyl group attached to a methoxyaniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutoxymethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutoxymethyl)-3-methoxyaniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

2-(Cyclobutoxymethyl)-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclobutoxymethyl)-3-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethyl)-3-methoxyaniline
  • 2-(Cyclopentylmethyl)-3-methoxyaniline
  • 2-(Cyclohexylmethyl)-3-methoxyaniline

Uniqueness

2-(Cyclobutoxymethyl)-3-methoxyaniline is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and can lead to unique reactivity and applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(cyclobutyloxymethyl)-3-methoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-12-7-3-6-11(13)10(12)8-15-9-4-2-5-9/h3,6-7,9H,2,4-5,8,13H2,1H3

InChI Key

IDGHZPMENLDQEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1COC2CCC2)N

Origin of Product

United States

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